2-Bromo-5-cyano-3-formylbenzoic acid
Overview
Description
2-Bromo-5-cyano-3-formylbenzoic acid is a chemical compound with the molecular formula C9H4BrNO3 and a molecular weight of 254.04 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-3-formylbenzoic acid typically involves the bromination of 5-cyano-3-formylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst under controlled conditions to achieve the desired substitution . Another approach involves the use of continuous flow-flash chemistry, which allows for the efficient scale-up of the synthesis process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow-flash chemistry due to its efficiency and scalability. This method involves the use of flow microreactors, which enable precise control over reaction conditions and improve the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-3-formylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base or catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 2-Bromo-5-cyano-3-carboxybenzoic acid.
Reduction Reactions: The major product is 2-Bromo-5-cyano-3-hydroxybenzoic acid.
Scientific Research Applications
2-Bromo-5-cyano-3-formylbenzoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of advanced materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-3-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and binding affinity to target molecules. The formyl group can undergo various chemical transformations, influencing the compound’s overall activity and effectiveness .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-formylbenzoic acid: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
3-Formylphenylboronic acid: Shares the formyl group but differs in the presence of a boronic acid group instead of bromine and cyano groups.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
2-Bromo-5-cyano-3-formylbenzoic acid is unique due to the combination of bromine, cyano, and formyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in various fields.
Properties
IUPAC Name |
2-bromo-5-cyano-3-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-6(4-12)1-5(3-11)2-7(8)9(13)14/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVELPBVPKHLOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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